molecular formula C10H14N2O B1478855 5-(Methoxymethyl)indolin-1-amine CAS No. 2098047-91-5

5-(Methoxymethyl)indolin-1-amine

Cat. No.: B1478855
CAS No.: 2098047-91-5
M. Wt: 178.23 g/mol
InChI Key: ZTTPRCHQKUMFGF-UHFFFAOYSA-N
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Description

5-(Methoxymethyl)indolin-1-amine is a substituted indoline derivative that serves as a versatile synthetic intermediate and building block in medicinal chemistry and drug discovery research. Indoline scaffolds are recognized as privileged structures in many biologically active compounds and are frequently explored for their potential pharmacological properties . The structure of this compound, featuring a 1-aminoindoline core and a methoxymethyl substituent, makes it a valuable precursor for the development of more complex molecules. Researchers can utilize this amine in various synthetic transformations, including nucleophilic substitution reactions, reductive aminations, and as a component in the synthesis of urea or sulfonamide derivatives for structure-activity relationship (SAR) studies. This chemical is intended for use as a research chemical by qualified laboratory professionals. It is a key starting material in organic synthesis and may be of particular interest in projects aiming to discover new therapeutic agents. Indoline-based compounds have been identified in research as promising structures for interacting with various biological targets, such as RCAR/(PYR/PYL) receptor proteins in plant biology and have been optimized as inhibitors for enzymes like 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) in anti-inflammatory drug discovery . The methoxymethyl group can influence the compound's electronic properties, lipophilicity, and metabolic stability, which are critical parameters in lead optimization. Handling Notice: This product is strictly for research and development purposes in a controlled laboratory setting. It is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) before use and adhere to all appropriate laboratory safety protocols.

Properties

CAS No.

2098047-91-5

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

5-(methoxymethyl)-2,3-dihydroindol-1-amine

InChI

InChI=1S/C10H14N2O/c1-13-7-8-2-3-10-9(6-8)4-5-12(10)11/h2-3,6H,4-5,7,11H2,1H3

InChI Key

ZTTPRCHQKUMFGF-UHFFFAOYSA-N

SMILES

COCC1=CC2=C(C=C1)N(CC2)N

Canonical SMILES

COCC1=CC2=C(C=C1)N(CC2)N

Origin of Product

United States

Comparison with Similar Compounds

Core Structure and Substitution Patterns

The table below highlights key structural differences between 5-(Methoxymethyl)indolin-1-amine and its analogs:

Compound Name Core Structure Substituent(s) Key Features Reference Evidence
This compound Indoline -NH₂ (1-position), -CH₂-O-CH₃ (5-position) Saturated ring; methoxymethyl at C5 N/A (Target)
(2,3-Dihydro-1H-indol-5-ylmethyl)amine Indoline -CH₂-NH₂ (5-position) Methylamine side chain; intermediate for disubstituted methanamines
1-Methylindolin-5-amine Indoline -CH₃ (1-position), -NH₂ (5-position) Amine and methyl swapped positions
5-Methoxytryptamine Indole -CH₂-CH₂-NH₂ (3-position), -OCH₃ (5-position) Ethylamine side chain; serotonin analog
5-MeO-DALT Indole -CH₂-CH₂-N(CH₂CH₂CH₂)₂ (3-position), -OCH₃ (5-position) N,N-diallyl substitution on tryptamine

Key Observations :

  • Indoline vs.
  • Substituent Position : The placement of the amine group (1-position in the target vs. 5-position in 1-Methylindolin-5-amine) significantly affects electronic distribution and hydrogen-bonding capacity.
  • Functional Groups : Methoxymethyl (-CH₂-O-CH₃) in the target differs from methoxy (-OCH₃) in 5-Methoxytryptamine, introducing steric bulk and altered polarity.

Pharmacological Potential

While direct data on the target compound are absent, insights from analogs suggest possible biological relevance:

  • (2,3-Dihydro-1H-indol-5-ylmethyl)amine : Serves as an intermediate for disubstituted methanamines with hypothesized CNS activity due to structural similarity to amphetamine derivatives .
  • 5-Methoxytryptamine: Exhibits serotonin receptor affinity, common in hallucinogens and antidepressants .
  • Aminoindanes (e.g., MDAI): Demonstrate stimulant and entactogen effects via monoamine transporter modulation .

However, steric effects could reduce receptor binding efficiency.

Preparation Methods

General Synthetic Strategy

The synthesis of 5-(Methoxymethyl)indolin-1-amine generally involves:

  • Starting from an indoline or substituted indoline precursor.
  • Introduction of the methoxymethyl group at the 5-position via electrophilic substitution or nucleophilic substitution using appropriate reagents.
  • Functionalization of the nitrogen atom (N-1) to introduce the amine group, often through reduction or substitution reactions.
  • Purification and characterization of the final compound.

Specific Preparation Methods

N-Alkylation and Quaternization Followed by Reduction

One documented approach involves the initial formation of a quaternary ammonium salt by reaction of an arylamine (such as indoline derivatives) with iodomethane, followed by reduction in liquid ammonia with sodium metal. This method effectively introduces alkyl groups on nitrogen and can be adapted to prepare N-substituted indoline amines.

  • Reaction conditions: Stirring arylamine with iodomethane at ambient temperature for 8–12 hours.
  • Formation of quaternary ammonium iodide.
  • Reduction of the quaternary ammonium salt in dry THF using sodium metal in liquid ammonia at −78 °C.
  • Quenching with benzylmethyl ether and isopropanol.
  • Workup with diethyl ether and ammonium chloride, followed by purification via column chromatography.

This method allows for selective N-alkylation and subsequent reduction to yield N-alkylated indoline amines, which can be further functionalized to introduce the methoxymethyl group at the 5-position if starting from an appropriately substituted indoline.

Multi-Step Synthesis via Indoline-2,3-dione Intermediates

In more complex syntheses, 5-substituted indoline derivatives are prepared from 5-methylindoline-2,3-dione intermediates. These intermediates undergo reactions such as:

  • Reaction with mercaptoacetic acid and amines to form spirocyclic intermediates.
  • N-1 alkylation with methyl iodide to introduce methyl groups on nitrogen.
  • Subsequent reaction with cysteine derivatives and acylation to yield functionalized indoline amines.

Although this method is more elaborate, it allows for fine-tuning of substituents on the indoline ring, including the methoxymethyl group at the 5-position, and the amine functionality at N-1.

Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
N-alkylation with iodomethane Iodomethane, ambient temperature, 8–12 h Not specified Forms quaternary ammonium salt
Reduction of quaternary salt Sodium metal, liquid ammonia, −78 °C Not specified Quenched with benzylmethyl ether and isopropanol
Methoxymethyl introduction Methoxymethyl chloride, base, dry THF Variable Requires control to avoid side reactions
Multi-step via indoline-2,3-dione Methyl iodide alkylation, mercaptoacetic acid, acylation 45–85% (per step) Allows structural diversity

Yields vary depending on the specific step and conditions; for example, spirocyclic intermediates formed from 5-methylindoline-2,3-dione were obtained in 55–85% yields, while final acylated compounds showed yields around 45–57%.

Analytical and Purification Techniques

  • Thin-layer chromatography (TLC) is used to monitor reaction progress.
  • Column chromatography is employed for purification, typically using solvents like diethyl ether, ethyl acetate, and hexanes.
  • Characterization includes NMR spectroscopy to confirm substitution patterns and stereochemistry.
  • Reaction mixtures are often worked up by extraction with aqueous acids or bases to separate organic and aqueous layers.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Advantages Limitations
Quaternary ammonium salt route Aryl amine (indoline) Iodomethane, Na metal, NH3 Ambient to −78 °C Selective N-alkylation Requires handling of liquid ammonia
Electrophilic substitution 5-Hydroxyindoline derivatives Methoxymethyl chloride, base Controlled temperature Direct methoxymethylation Sensitive to side reactions
Multi-step from indoline-2,3-dione 5-Methylindoline-2,3-dione Methyl iodide, mercaptoacetic acid, acyl chlorides Various, including reflux and low temperatures Enables complex functionalization Multi-step, moderate yields

Q & A

Q. What are the primary synthetic routes for 5-(Methoxymethyl)indolin-1-amine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via:
  • Catalytic Reduction : Palladium- or iron-catalyzed hydrogenation of indole precursors, followed by methoxymethylation using methoxymethyl chloride under basic conditions (e.g., NaH/DMF) .
  • Intramolecular Cyclization : Cyclization of pre-functionalized precursors (e.g., allylamine derivatives) using acid catalysts like PTSA .
  • Amination Strategies : Buchwald-Hartwig coupling to introduce the amine group at the indoline position .
  • Key Reagents : Sodium borohydride (reduction), methoxymethyl chloride (alkylation), and Pd/C (catalysis). Optimizing solvent polarity (e.g., THF vs. DMF) and temperature (60–120°C) is critical for minimizing side products .

Q. How can researchers characterize this compound to confirm structural integrity?

  • Methodological Answer :
  • Spectroscopy : ¹H/¹³C NMR to verify methoxymethyl (-OCH2O-) and indoline amine (-NH-) groups. Key NMR shifts: ~δ 3.3 ppm (OCH3), δ 4.2–4.5 ppm (CH2O), δ 6.5–7.2 ppm (aromatic indoline protons) .
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular ion [M+H]⁺ (calculated for C10H14N2O: 178.1106) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .

Q. What biochemical targets are associated with this compound, and how are these interactions validated experimentally?

  • Methodological Answer :
  • Targets : Monoamine oxidases (MAOs), serotonin receptors, and cholinesterases, based on structural analogs like indole derivatives .
  • Validation :
  • Enzyme Inhibition Assays : Fluorometric or colorimetric assays (e.g., Amplex Red for MAO-A/MAO-B activity) .
  • Receptor Binding Studies : Radioligand displacement assays using 5-HT2A/5-HT2C receptor membranes .
  • Dose-Response Curves : IC50 values calculated using nonlinear regression (e.g., GraphPad Prism) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position, steric effects) impact the compound’s bioactivity and selectivity?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) :
  • Methoxymethyl Position : Moving the methoxymethyl group from C5 to C7 reduces MAO-B inhibition by ~40% due to altered binding pocket interactions .
  • Amine Substitution : Tertiary amines (e.g., N-methyl derivatives) show lower solubility but higher blood-brain barrier penetration in rodent models .
  • Computational Modeling : Docking studies (AutoDock Vina) to predict binding affinity to MAO-A vs. MAO-B .

Q. How can researchers resolve contradictions in reported enzyme inhibition data (e.g., MAO-A vs. MAO-B selectivity)?

  • Methodological Answer :
  • Assay Standardization : Use recombinant human MAO isoforms (vs. rodent) to minimize species-specific variability .
  • Control Compounds : Include clorgyline (MAO-A inhibitor) and selegiline (MAO-B inhibitor) for cross-validation .
  • Statistical Analysis : Apply two-way ANOVA to compare datasets from independent studies (e.g., conflicting IC50 values) .

Q. What strategies are effective for studying multi-target pharmacological effects (e.g., dual MAO/cholinesterase inhibition)?

  • Methodological Answer :
  • Polypharmacology Screening :
  • In Vitro Panels : Test against a kinase/GPCR panel (e.g., Eurofins Cerep) to identify off-target interactions .
  • Transcriptomics : RNA-seq of treated neuronal cells to map pathway activation (e.g., neurotrophic vs. apoptotic signals) .
  • In Vivo Models : Zebrafish larvae for high-throughput neuroactivity profiling (e.g., locomotor behavior and acetylcholinesterase inhibition) .

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